
Hexylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexylarsonic acid is an organoarsenic compound with the molecular formula C6H15AsO3 . It is a colorless, water-soluble solid that has been studied for its various chemical properties and potential applications in different fields. The compound is part of the broader class of arsonic acids, which are characterized by the presence of an arsenic atom bonded to an organic group and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexylarsonic acid can be synthesized through the reaction of arsenous acid with hexyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{As(OH)}_3 + \text{C}6\text{H}{13}\text{I} + \text{NaOH} \rightarrow \text{C}6\text{H}{15}\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Hexylarsonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexylarsonate compounds.
Reduction: It can be reduced to form hexylarsonous acid.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Hexylarsonate compounds.
Reduction: Hexylarsonous acid.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the production of certain pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of hexylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential use as a therapeutic agent, although its toxicity remains a significant concern.
Comparación Con Compuestos Similares
- Methylarsonic acid (CH5AsO3)
- Phenylarsonic acid (C6H5AsO3H2)
Propiedades
Número CAS |
35328-94-0 |
|---|---|
Fórmula molecular |
C6H15AsO3 |
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
hexylarsonic acid |
InChI |
InChI=1S/C6H15AsO3/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
Clave InChI |
WHNKQYAGGXTNEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


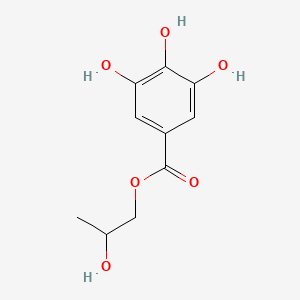
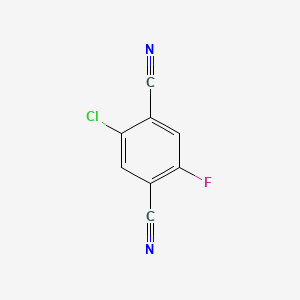
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
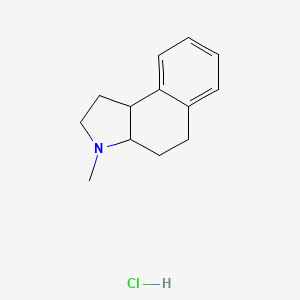
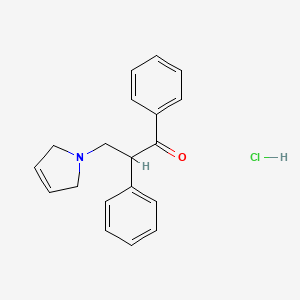
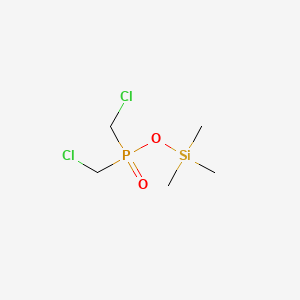
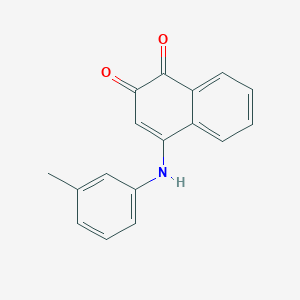
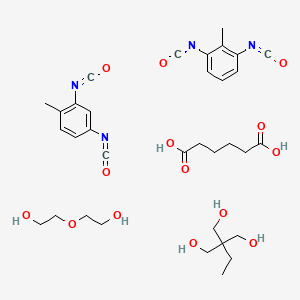
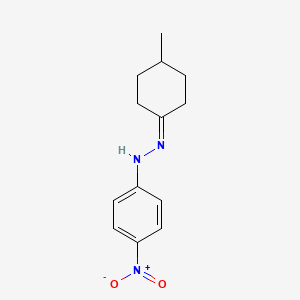
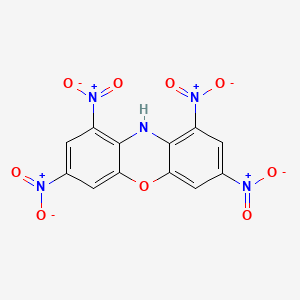
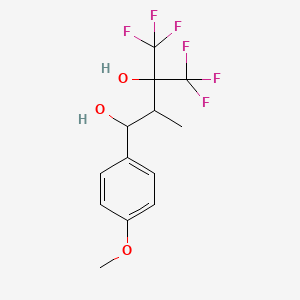
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
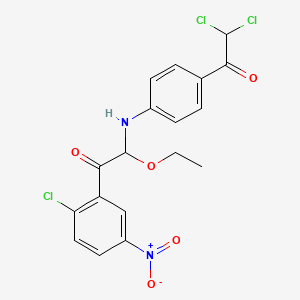
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
